![molecular formula C16H13ClF3NO B2930143 1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 477334-15-9](/img/structure/B2930143.png)
1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is a complex organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a trifluoromethyl group, and an anilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone typically involves multiple steps, starting with the chlorination of benzene to produce 4-chlorophenyl. This intermediate is then subjected to further reactions, including the introduction of the trifluoromethyl group and the anilino group. The reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and continuous flow processes. The choice of solvents, temperature control, and reaction time are optimized to achieve high yields and purity. Safety measures are strictly followed to handle the hazardous chemicals involved in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in organic synthesis research.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mecanismo De Acción
The mechanism by which 1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-Chloroacetophenone: Similar in structure but lacks the trifluoromethyl group.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the chlorophenyl and anilino groups.
Aniline derivatives: Similar anilino group but different substituents on the benzene ring.
These compounds differ in their chemical properties and biological activities, making this compound unique in its applications.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c17-13-5-1-11(2-6-13)15(22)9-10-21-14-7-3-12(4-8-14)16(18,19)20/h1-8,21H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDBLOGKNLFQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-15-9 |
Source


|
| Record name | 1-(4-CHLOROPHENYL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
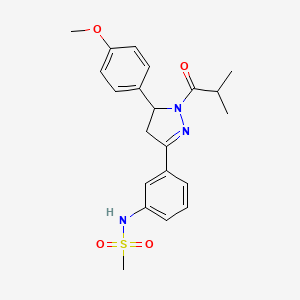
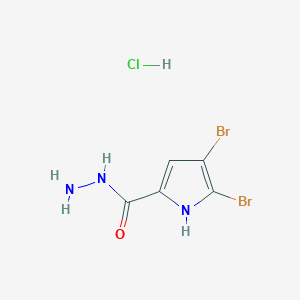
![N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2930063.png)
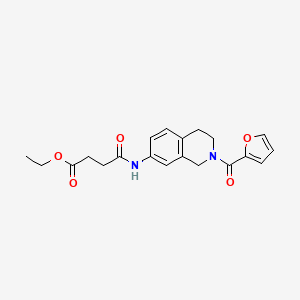
![(6-methoxy-1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2930067.png)
methanone](/img/structure/B2930068.png)
![5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2930069.png)
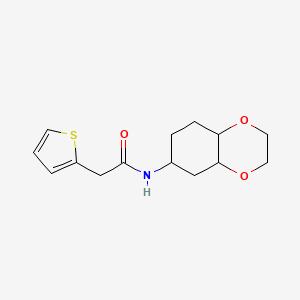
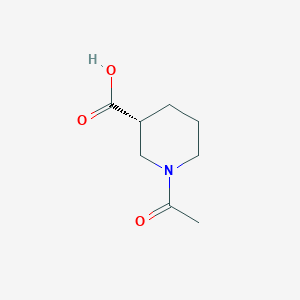
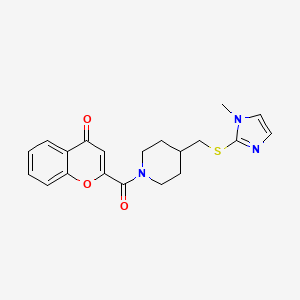

![1-(3-methoxyphenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2930081.png)
![N-[(4-methoxyphenyl)methyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2930082.png)

